molecular formula C21H31FO3 B1204726 5alpha-Androstane-2beta-fluoro-17beta-ol-3-one acetate CAS No. 1648-62-0

5alpha-Androstane-2beta-fluoro-17beta-ol-3-one acetate

Cat. No.: B1204726
CAS No.: 1648-62-0
M. Wt: 350.5 g/mol
InChI Key: WACIVNIHJKQSFP-NSFMUAGPSA-N
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Description

5alpha-Androstane-2beta-fluoro-17beta-ol-3-one acetate is a steroid ester and a 3-oxo-5alpha-steroid.

Scientific Research Applications

Prostate Imaging Agent Research

A study by Castonguay et al. (1978) explored the use of substituted 5alpha-androstan-17beta-ols, closely related to 5alpha-Androstane-2beta-fluoro-17beta-ol-3-one acetate, for developing a prostate imaging agent. These compounds showed potential in binding to androgen receptors, which could be significant in prostate cancer diagnostics (Castonguay et al., 1978).

Steroidal Compound Synthesis

Jennings and Bengtson (1978) conducted a study on the reaction of 4beta,5-epoxy-5beta-androstan-3-ones with hydrogen fluoride, leading to the production of 5alpha-fluoro-4alpha-ol derivatives. This research is relevant to the synthesis of complex steroidal structures, including those similar to this compound (Jennings & Bengtson, 1978).

Neurosteroid Analogs and Their Effects

A study by Runyon et al. (2009) examined 17beta-nitro-5alpha-androstan-3alpha-ol and its derivatives as neurosteroid analogs. These compounds, which are structurally similar to this compound, showed significant anticonvulsant and anxiolytic activities, suggesting their potential therapeutic applications in neurological disorders (Runyon et al., 2009).

Androgen Receptor Protein Binding Properties

Skinner et al. (1977) investigated the binding properties of 2-selena-A-nor-5alpha-androstan-17beta-ol, a compound closely related to this compound, with androgen receptors. Their findings could have implications for understanding the molecular interactions and potential applications of similar steroidal compounds in therapeutic contexts (Skinner et al., 1977).

Synthesis of Novel 9alpha-Fluorosteroids

Reyes-Moreno et al. (2009) synthesized various 9alpha-fluorosteroids, including compounds structurally related to this compound. Their research focused on the anabolic and androgenic evaluation of these steroids, contributing to the broader understanding of steroidal drug development (Reyes-Moreno et al., 2009).

Properties

CAS No.

1648-62-0

Molecular Formula

C21H31FO3

Molecular Weight

350.5 g/mol

IUPAC Name

[(2S,5S,8R,9S,10S,13S,14S,17S)-2-fluoro-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C21H31FO3/c1-12(23)25-19-7-6-15-14-5-4-13-10-18(24)17(22)11-21(13,3)16(14)8-9-20(15,19)2/h13-17,19H,4-11H2,1-3H3/t13-,14-,15-,16-,17-,19-,20-,21-/m0/s1

InChI Key

WACIVNIHJKQSFP-NSFMUAGPSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H](C(=O)C4)F)C)C

SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)F)C)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)F)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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